N-(2-METHYL-4-NITROPHENYL)-1,1'-BIPHENYL-4-CARBOXAMIDE
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Overview
Description
N-(2-METHYL-4-NITROPHENYL)-1,1’-BIPHENYL-4-CARBOXAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to a carboxamide moiety, with a 2-methyl-4-nitrophenyl substituent
Preparation Methods
The synthesis of N-(2-METHYL-4-NITROPHENYL)-1,1’-BIPHENYL-4-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 2-methyl-4-nitroaniline with biphenyl-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
N-(2-METHYL-4-NITROPHENYL)-1,1’-BIPHENYL-4-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-(2-METHYL-4-NITROPHENYL)-1,1’-BIPHENYL-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and optical clarity.
Mechanism of Action
The mechanism of action of N-(2-METHYL-4-NITROPHENYL)-1,1’-BIPHENYL-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(2-METHYL-4-NITROPHENYL)-1,1’-BIPHENYL-4-CARBOXAMIDE can be compared with similar compounds such as:
N-(2-Methyl-4-nitrophenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a biphenyl carboxamide group.
2-Methyl-4-nitrophenyl isocyanate: This compound contains an isocyanate group instead of a carboxamide group.
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: This compound has a carbamate group and an additional nitrophenyl substituent.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-13-18(22(24)25)11-12-19(14)21-20(23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNQVSBDAWQHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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